molecular formula C11H14O B13759605 2-Methyl-3-(2-methylphenyl)propanal CAS No. 57918-84-0

2-Methyl-3-(2-methylphenyl)propanal

Cat. No.: B13759605
CAS No.: 57918-84-0
M. Wt: 162.23 g/mol
InChI Key: PFTIYHYMOUKOHA-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylphenyl)propanal is an organic compound with the molecular formula C10H12O. It belongs to the class of phenylpropanes, which are characterized by a phenyl group attached to a propane chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Methyl-3-(2-methylphenyl)propanal involves the use of palladium acetate as a catalyst. The reaction mixture typically includes iodobenzene, 2-methyl-2-propen-1-ol, and triethylamine in acetonitrile. The reaction is carried out under reflux conditions at 100°C for 11 hours under a nitrogen atmosphere. After the reaction, the product is purified through a series of extractions and distillations .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods may vary depending on the specific requirements of the industrial application .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylphenyl)propanal can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(2-methylphenyl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylphenyl)propanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(2-methylphenyl)propanal is unique due to its specific structural features, such as the presence of a methyl group on both the phenyl ring and the propane chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-methyl-3-(2-methylphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTIYHYMOUKOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866657
Record name 2-Methyl-3-(2-methylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57918-84-0
Record name α,2-Dimethylbenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57918-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(o-tolyl)propanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methyl-3-(o-tolyl)propionaldehyde
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Record name 2-METHYL-3-(O-TOLYL)PROPANAL
Source FDA Global Substance Registration System (GSRS)
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